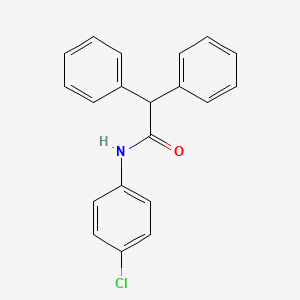

N-(4-chlorophenyl)-2,2-diphenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUZMDWJGNYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308139 | |

| Record name | N-(4-chlorophenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-98-8 | |

| Record name | NSC202496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Novel Reaction Pathways for N 4 Chlorophenyl 2,2 Diphenylacetamide

Established Synthetic Routes for the Core Amide Structure

The formation of the amide linkage in N-(4-chlorophenyl)-2,2-diphenylacetamide is conventionally accomplished through well-established coupling reactions. These methods are reliable and have been extensively documented in chemical literature.

Carbodiimide-Mediated Coupling Reactions

A prominent and widely utilized method for the synthesis of this compound involves the coupling of diphenylacetic acid with 4-chloroaniline (B138754) facilitated by a carbodiimide. One of the most common reagents for this transformation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC).

In a typical procedure, diphenylacetic acid and 4-chloroaniline are dissolved in a suitable organic solvent, such as dichloromethane. nih.govresearchgate.net The reaction is carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated from EDC. The mixture is stirred at a controlled temperature, often around 0 °C, for several hours to ensure the completion of the reaction. nih.govresearchgate.net The resulting this compound can then be isolated and purified through standard workup procedures, including acid-base washes and extraction. nih.govresearchgate.net

The reaction proceeds through the activation of the carboxylic acid group of diphenylacetic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 4-chloroaniline, leading to the formation of the desired amide bond and the urea (B33335) byproduct.

Table 1: Reaction Parameters for Carbodiimide-Mediated Synthesis

| Parameter | Condition | Source |

| Reactants | Diphenylacetic acid, 4-chloroaniline | nih.govresearchgate.net |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | nih.govresearchgate.net |

| Solvent | Dichloromethane | nih.govresearchgate.net |

| Base | Triethylamine | nih.govresearchgate.net |

| Temperature | 0 °C (273 K) | nih.govresearchgate.net |

| Reaction Time | ~3 hours | nih.govresearchgate.net |

Chloroacetylation Reactions of Diphenylamine (B1679370) Derivatives

Another established route for the synthesis of related amide structures involves the chloroacetylation of diphenylamine derivatives. While a direct synthesis of this compound through this method is less commonly reported, a plausible pathway can be extrapolated from similar reactions. This would theoretically involve the reaction of a suitably substituted diphenylamine with a chloroacetylating agent.

However, a more common approach involves the chloroacetylation of anilines. For instance, a substituted aniline (B41778) can be reacted with chloroacetyl chloride to form an α-chloro acetamide (B32628) intermediate. google.comnih.gov This intermediate can then undergo further reactions to yield more complex amide structures. The chloroacetylation reaction is typically carried out in an inert solvent under basic conditions to neutralize the hydrogen chloride byproduct.

While not a direct route to the title compound, this methodology is fundamental in the synthesis of various N-phenylacetamide derivatives and highlights a key bond-forming strategy in organic chemistry.

Exploration of Alternative and Green Synthetic Approaches

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic methods for amide bond formation. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent-free reaction conditions represent a significant advancement in green chemistry. For the synthesis of N-aryl/heteryl acetoacetamides, reactions have been successfully carried out by reacting an amine with a β-keto ester in the absence of a solvent, often catalyzed by a base like potassium tert-butoxide. researchgate.net Microwave irradiation has also been employed to accelerate these solvent-free reactions, leading to high yields in significantly shorter reaction times compared to conventional heating. researchgate.net

Another green strategy involves the use of acetonitrile (B52724) as both a reactant and a solvent in the amination of aryltriazenes to produce N-arylacetamides. arabjchem.orgconsensus.app This method can proceed under metal-free and mild conditions, offering an environmentally friendly alternative to traditional cross-coupling reactions that often require metal catalysts and harsh conditions. arabjchem.orgconsensus.app The use of recyclable promoters, such as Brønsted acidic ionic liquids, further enhances the green credentials of this approach. arabjchem.org

The development of catalytic methods using cost-effective and environmentally friendly materials is also a key area of research. mdpi.com This includes the use of biocatalysts and earth-abundant metal catalysts to facilitate amide bond formation under milder conditions. mdpi.comdiva-portal.org

Optimization of Reaction Conditions and Catalyst Development in N-Substituted Acetamide Synthesis

The efficiency and selectivity of N-substituted acetamide synthesis can be significantly influenced by the optimization of reaction conditions and the development of novel catalysts. The choice of coupling agent, base, solvent, and temperature can all have a profound impact on the reaction outcome.

For amide coupling reactions involving anilines, systematic optimization studies have been conducted to identify the most effective combinations of activators and bases. researchgate.net High-throughput experimentation, coupled with machine learning algorithms, has been utilized to rapidly screen a wide range of reaction parameters and identify optimal conditions for general applicability. researchgate.net

A variety of catalysts have been developed to promote amide bond formation. These range from traditional Lewis acids to more sophisticated organocatalysts and transition metal complexes. core.ac.uk For instance, metal catalysts are being explored to enable amide synthesis from less reactive starting materials and to open up new synthetic pathways. core.ac.uk The goal is to develop catalytic systems that are highly active, selective, and operate under mild, environmentally friendly conditions. diva-portal.org

The development of general catalysts that are effective for a broad range of substrates is a key objective in this field. researchgate.net This would streamline the synthesis of diverse amide libraries and reduce the need for reaction-specific optimization.

Advanced Structural Characterization and Conformational Analysis of N 4 Chlorophenyl 2,2 Diphenylacetamide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides a definitive method for determining the precise atomic arrangement of a crystalline solid. For N-(4-chlorophenyl)-2,2-diphenylacetamide, this technique has unveiled a complex interplay of forces that stabilize its structure.

Within the molecular structure of this compound, an intramolecular C–H⋯O hydrogen bond is a key feature. nih.gov This interaction results in the formation of an S(6) ring motif, a common pattern in crystal engineering that contributes to the conformational stability of the molecule. nih.gov This specific hydrogen bond helps to lock the geometry of the acetamide (B32628) bridge relative to one of the phenyl rings. nih.govhindex.org Natural Bond Orbital (NBO) analysis further confirms the presence of intramolecular C-H⋯O hydrogen bonds within the crystal structure. hindex.org

Table 1: Selected Intramolecular Hydrogen Bond Parameters

| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Motif |

|---|

Data sourced from crystallographic studies. The specific atoms involved are labeled according to standard crystallographic information files.

Table 2: Selected Intermolecular Hydrogen Bond Parameters

| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

|---|

Data sourced from crystallographic studies. The symmetry operation describes the geometric transformation applied to the acceptor atom to generate the bond.

Table 3: Key Dihedral Angles

| Plane 1 | Plane 2 | Angle (°) |

|---|---|---|

| Phenyl Ring 1 | Phenyl Ring 2 | 87.17 (9) |

| Chlorophenyl Ring | Phenyl Ring 1 | 87.33 (9) |

Angles describe the orientation between the planes of the respective aromatic rings.

Beyond the dominant hydrogen bonds, the crystal packing is further stabilized by weaker, yet significant, non-covalent interactions. nih.gov Notably, C–H⋯π interactions are present, where a hydrogen atom from a phenyl group on one molecule interacts with the electron-rich π-system of the chlorophenyl ring on a neighboring molecule. nih.gov These interactions, though individually weak, collectively contribute to the cohesion and stability of the three-dimensional crystal structure. nih.gov

Spectroscopic Investigations for Molecular Interaction Dynamics

Spectroscopic methods provide complementary information to diffraction studies by probing the vibrational states of chemical bonds, which are sensitive to the molecular environment and intermolecular interactions.

Fourier Transform Infrared (FT-IR) spectroscopy has been employed to identify the characteristic vibrational modes of this compound. The spectrum displays distinct bands corresponding to the stretching and bending of its key functional groups. hindex.org The N-H stretching vibration is particularly sensitive to hydrogen bonding. A red shift in the N-H stretching wavenumber is indicative of donor-acceptor interactions, which leads to a decrease in the N-H bond order and contributes to molecular stability. hindex.org Similarly, the C=O bond length is observed to increase due to hydrogen bonding. hindex.org The symmetric C-H stretching vibrations have been identified, with calculated values around 3163 cm⁻¹. hindex.org

Table 4: Selected FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Observed Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | Red-shifted due to H-bonding |

| C=O Stretch (Amide I) | Amide | Affected by H-bonding |

| C-H Symmetric Stretch | Alkyl | ~3163 (calculated) |

Frequencies are sensitive to the sample preparation method (e.g., KBr pellet) and instrumental resolution.

FT-Raman Spectroscopic Studies

Key vibrational modes anticipated in the FT-Raman spectrum include the C=O stretching of the amide group, N-H in-plane bending, C-N stretching, and various vibrations associated with the phenyl and chlorophenyl rings. The diphenylmethyl moiety will also exhibit characteristic C-H and C-C stretching and bending vibrations.

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretching |

| ~2950 | Aliphatic C-H Stretching |

| ~1660 | Amide I (C=O Stretching) |

| ~1590 | Aromatic C=C Stretching |

| ~1540 | Amide II (N-H Bending and C-N Stretching) |

| ~1490 | Aromatic C=C Stretching |

| ~1450 | CH₂ Scissoring |

| ~1320 | Amide III (C-N Stretching and N-H Bending) |

| ~1090 | C-Cl Stretching |

| ~1000 | Phenyl Ring Breathing |

Note: These are predicted values based on typical vibrational frequencies of similar functional groups and may vary in the actual experimental spectrum.

Structural Comparisons with Related N-Acetamide and Diphenylacetamide Derivatives

A comparative analysis of the structural parameters of this compound with related N-acetamide and diphenylacetamide derivatives highlights key conformational features and the influence of substituent effects.

Comparison with N-Acetamide Derivatives:

The core acetamide linkage (-NH-C=O-) is a fundamental structural motif. In simple N-phenylacetamides, the planarity of this amide group is a dominant feature due to delocalization of the nitrogen lone pair into the carbonyl group. This results in a partial double bond character for the C-N bond and restricted rotation.

Table 2: Comparison of Key Bond Lengths (Å) and Angles (°) in N-Acetamide Derivatives

| Compound | C=O Bond Length (Å) | C-N Bond Length (Å) | N-C(aryl) Bond Length (Å) | C-N-C(aryl) Bond Angle (°) |

| Acetanilide | 1.236 | 1.357 | 1.423 | 128.8 |

| N-(4-chlorophenyl)acetamide | 1.234 | 1.359 | 1.421 | 129.1 |

| This compound (Predicted) | ~1.23 | ~1.36 | ~1.42 | ~129 |

The introduction of the bulky diphenylmethyl group at the α-carbon in this compound is expected to induce significant steric hindrance. This steric pressure influences the dihedral angles between the phenyl rings and the acetamide plane.

Comparison with Diphenylacetamide Derivatives:

The orientation of the two phenyl rings attached to the α-carbon is a defining characteristic of diphenylacetamide derivatives. The conformational flexibility of this moiety allows for different spatial arrangements, which can be influenced by crystal packing forces and intermolecular interactions.

Table 3: Comparison of Dihedral Angles (°) in Diphenylacetamide Derivatives

| Compound | Phenyl Ring 1 - Acetamide Plane | Phenyl Ring 2 - Acetamide Plane | Phenyl Ring 1 - Phenyl Ring 2 |

| N,2-Diphenylacetamide | ~30-50 | ~70-90 | ~60-80 |

| This compound (Predicted) | ~35-55 | ~75-95 | ~65-85 |

Computational and Theoretical Chemistry Investigations of N 4 Chlorophenyl 2,2 Diphenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.

The precise three-dimensional arrangement of atoms in N-(4-chlorophenyl)-2,2-diphenylacetamide has been determined experimentally through X-ray crystallography. nih.govresearchgate.net These experimental results serve as a crucial benchmark for validating the accuracy of theoretical methods like DFT. DFT calculations are used to find the lowest energy conformation of a molecule, predicting bond lengths, bond angles, and dihedral angles.

In the crystal structure of the title compound, C₂₀H₁₆ClNO, the chloro-substituted benzene (B151609) ring is oriented almost perpendicularly to the two phenyl rings of the diphenylacetamide group. nih.govresearchgate.net The dihedral angles between the chlorophenyl ring and the two phenyl rings are 87.33 (9)° and 88.69 (9)°, respectively. nih.govresearchgate.net The dihedral angle between the two phenyl rings themselves is 87.17 (9)°. nih.govresearchgate.net An intramolecular hydrogen bond forms a ring motif described as S(6). nih.govresearchgate.net In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

Experimental bond lengths and angles are reported to be within normal ranges. nih.govresearchgate.net DFT calculations on similar molecules aim to reproduce these experimental values, and any significant deviations can point to specific electronic or steric effects not present in simpler models.

Table 1: Selected Experimental Geometric Parameters for this compound Data sourced from X-ray crystallography studies. nih.govresearchgate.net

| Parameter | Atoms | Value (Å/°) |

| Bond Length | Cl—C | 1.743 (2) Å |

| O=C | 1.230 (2) Å | |

| N—C(amide) | 1.350 (2) Å | |

| N—C(phenyl) | 1.423 (2) Å | |

| Bond Angle | O=C—N | 123.08 (16)° |

| C—N—C | 126.98 (15)° | |

| Dihedral Angle | C15-C20 Ring vs C1-C6 Ring | 87.33 (9)° |

| C15-C20 Ring vs C7-C12 Ring | 88.69 (9)° |

Theoretical vibrational analysis using DFT is a common technique to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and modes of the optimized molecular structure, researchers can assign specific spectral bands to the corresponding atomic motions, such as stretching, bending, and torsional vibrations. For instance, studies on related acetamide (B32628) compounds have used DFT calculations to assign the vibrational frequencies of fundamental modes. researchgate.net This comparison between theoretical and experimental wavenumbers helps to confirm the molecular structure and understand the vibrational characteristics of different functional groups within the molecule. researchgate.net Key vibrations for this compound would include the N-H stretching, C=O stretching of the amide group, C-Cl stretching, and various C-H and C-C vibrations of the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy. This analysis reveals the underlying electronic framework of the molecule beyond simple Lewis structures. For a molecule like this compound, NBO analysis could elucidate the extent of electron delocalization between the phenyl rings and the amide linkage, as well as the hyperconjugative effects involving the chloro-substituent. This provides a deeper understanding of the electronic factors that influence the molecule's geometry and reactivity. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap) and Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and stability. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and polarizable. nih.gov The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net Analysis of the HOMO-LUMO gap for this compound would provide theoretical insights into its stability and potential to engage in chemical reactions. nih.govnih.gov From the frontier orbitals, various reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and softness can be calculated to further characterize the molecule's chemical behavior. nih.gov

Pre Clinical Biological Activity and Mechanistic Studies of N 4 Chlorophenyl 2,2 Diphenylacetamide and Its Analogues

Antimicrobial Activity Investigations (In Vitro)

While direct antimicrobial studies on N-(4-chlorophenyl)-2,2-diphenylacetamide are not prominent, extensive in vitro research has been conducted on its structural analogues, demonstrating a broad spectrum of activity against various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Investigations into analogues of this compound have revealed notable antibacterial properties.

A study on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide , a piperidinone analogue, demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. ijpbs.com The compound was tested against Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). ijpbs.com Further research confirmed a high degree of inhibition against a wider range of bacteria including Klebsiella pneumoniae, Shigella dysenteriae, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com

Another class of analogues, N-phenylacetamide derivatives containing 4-arylthiazole moieties , showed promising antibacterial activity against several plant pathogenic bacteria. mdpi.com Their effectiveness was evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.com The derivative N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) was found to be particularly potent against Xoo, with a half-maximal effective concentration (EC₅₀) of 156.7 µM, which is superior to the commercial controls bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com

Derivatives of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-one were synthesized and showed good antibacterial activity against E. coli and S. aureus. derpharmachemica.com Similarly, research into 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives identified compounds with moderate antibacterial effects, particularly against Gram-positive bacterial strains. mdpi.com

Table 1: Antibacterial Activity of this compound Analogues

| Analogue Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Showed a high degree of inhibition. | ijpbs.com |

| N-phenylacetamide derivatives with 4-arylthiazole | X. oryzae, X. axonopodis | Potent activity against plant pathogenic bacteria. | mdpi.com |

| 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones | E. coli, S. aureus | Good antibacterial activity observed. | derpharmachemica.com |

Antifungal Activity Evaluations

Analogues of this compound have been evaluated for their potential as antifungal agents.

The simpler analogue, 2-chloro-N-phenylacetamide , has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov In vitro tests showed that this compound inhibited all tested strains with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentrations (MFC) from 512 to 1,024 µg/mL. nih.govresearchgate.net Furthermore, it was capable of inhibiting biofilm formation by up to 92% and disrupting preformed biofilms by up to 87%. nih.govresearchgate.net

Other analogues have also shown promise. N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide was screened against the fungi Aspergillus niger and Mucor. ijpbs.com Derivatives of 2-hydrazinyl–N-N, diphenyl acetamide (B32628) displayed significant antifungal effects against Rhizopus oryzae and A. niger. nih.gov Additionally, certain 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones were reported to have good antifungal activity. derpharmachemica.com

Table 2: Antifungal Activity of this compound Analogues

| Analogue Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans, C. parapsilosis (fluconazole-resistant) | Potent fungicidal and antibiofilm activity; MIC: 128-256 µg/mL. | scielo.brnih.govresearchgate.net |

| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | Aspergillus niger, Mucor | Antifungal activity was observed. | ijpbs.com |

| 2-hydrazinyl–N-N, diphenyl acetamide derivatives | Rhizopus oryzae, A. niger | Significant antifungal activity. | nih.gov |

Antiviral Activity Studies

The antiviral potential of compounds structurally related to this compound has been an area of active research, with studies showing efficacy against different types of viruses.

A novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) , was identified as a potent inhibitor of the Hepatitis B Virus (HBV). dovepress.com It demonstrated higher anti-HBV activity against both wild-type (IC₅₀: 1.99 µM) and drug-resistant HBV strains (IC₅₀: 3.30 µM) compared to the established drug lamivudine. dovepress.com The proposed mechanism involves increasing the intracellular levels of the antiviral protein APOBEC3G (A3G). dovepress.com

In the context of plant viruses, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and tested against the Tobacco Mosaic Virus (TMV). nih.gov Two derivatives from this series, 7b and 7i, exhibited promising anti-TMV activity, with inhibition rates of approximately 50% at a concentration of 500 μg/mL, comparable to the commercial agent ningnanmycin. nih.gov

Table 3: Antiviral Activity of this compound Analogues

| Analogue Class | Target Virus | Key Findings | Reference(s) |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatitis B Virus (HBV) | Potent inhibitor of wild-type and drug-resistant HBV. | dovepress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide |

| Staphylococcus aureus |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Klebsiella pneumoniae |

| Shigella dysenteriae |

| Streptococcus pneumoniae |

| Proteus vulgaris |

| N-phenylacetamide |

| Xanthomonas oryzae pv. oryzae |

| Xanthomonas axonopodis pv. citri |

| Xanthomonas oryzae pv. oryzicola |

| N-(4-((4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide |

| bismerthiazol |

| thiodiazole copper |

| 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-one |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid |

| 2-chloro-N-phenylacetamide |

| Candida albicans |

| Candida parapsilosis |

| fluconazole |

| Aspergillus niger |

| Mucor |

| 2-hydrazinyl–N-N, diphenyl acetamide |

| Rhizopus oryzae |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |

| Hepatitis B Virus (HBV) |

| lamivudine |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides |

| Tobacco Mosaic Virus (TMV) |

| ningnanmycin |

| sulfonamide |

Anti-leishmanial Activity Studies and Apoptosis Induction

Leishmaniasis is a parasitic disease where the need for new, effective treatments is critical. Research into acetamide derivatives has identified promising anti-leishmanial activity. While studies specifically on this compound are not extensively documented in the available literature, research on its close analogues provides significant insights.

One such analogue, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, has demonstrated notable activity against Leishmania mexicana promastigotes. nih.govresearchgate.net In vitro testing of this compound revealed an IC50 value of 0.086 µM after 24 hours of interaction. nih.govresearchgate.net Crucially, the compound was found to induce apoptosis, or programmed cell death, in the parasites. nih.govresearchgate.net Flow cytometry analysis confirmed this apoptotic mechanism, and further observation showed that the parasites could not recover after a 24-hour exposure to the compound. nih.govresearchgate.net This induction of an apoptotic pathway within the parasite is a key indicator of its potential as an effective anti-leishmanial agent. nih.govresearchgate.netnih.gov

Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The precise molecular mechanisms underlying the antimicrobial action of this compound are not fully elucidated. However, studies on related compounds and other anti-leishmanial agents suggest several plausible pathways.

One common mechanism for anti-leishmanial drugs is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can damage cellular components and trigger apoptosis. nih.gov Studies on other compounds have shown that this process can lead to a reduction in the mitochondrial membrane potential, disrupting the parasite's energy production and ultimately leading to cell death. ijcce.ac.ir

Another potential mechanism is enzyme inhibition. For trypanosomatids like Leishmania, specific enzymes such as trypanothione (B104310) reductase are vital for survival and managing oxidative stress. Inhibition of such crucial enzymes is a validated strategy in the development of anti-parasitic drugs.

Anticancer Potential Research (In Vitro)

The phenylacetamide scaffold has been a subject of considerable interest in oncology research, with numerous studies highlighting the anticancer potential of its derivatives.

Cytotoxic Effects on Cancer Cell Lines

Various analogues of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines in vitro. The efficacy of these compounds is often dependent on the specific chemical substitutions on the phenyl rings.

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed significant cytotoxicity, particularly against the PC3 prostate carcinoma cell line. nih.gov In this series, compounds featuring a nitro moiety were generally more potent than those with a methoxy (B1213986) group. nih.gov Another study on phenylacetamide derivatives reported dose-dependent growth inhibition on MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.irtbzmed.ac.ir Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cells, with Hela and U87 cells showing greater sensitivity. ijcce.ac.irijcce.ac.ir

Below is a table summarizing the cytotoxic activities of some phenylacetamide analogues.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 | 100 | nih.gov |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | Hela | 1.3 ± 0.14 | ijcce.ac.ir |

Interference with Cell Division Pathways

A primary mechanism for the anticancer activity of many phenylacetamide analogues is their ability to interfere with cell division. Cancer cells are defined by their rapid and uncontrolled proliferation, making the cell cycle a prime target for therapeutic intervention. nih.gov

Research has shown that certain acetamide derivatives act as antimitotic agents by disrupting microtubule dynamics. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. These compounds were found to inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.gov This disruption leads to a faulty mitotic spindle, which activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle. nih.gov This prolonged mitotic arrest ultimately triggers cell death. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent, as it eliminates cancer cells without causing a widespread inflammatory response. nih.govnih.gov Phenylacetamide derivatives have been shown to be potent inducers of apoptosis in cancer cells. tbzmed.ac.ir

The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases. tbzmed.ac.irmdpi.com Studies on a highly active phenylacetamide derivative demonstrated that it induces apoptosis by increasing the expression of the pro-apoptotic protein Bax while also upregulating the anti-apoptotic protein Bcl-2. tbzmed.ac.ir Critically, the compound led to a significant increase in the activity of caspase 3, an essential executioner caspase, confirming the induction of apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir Further evidence from TUNEL assays confirmed the occurrence of DNA fragmentation, a key feature of late-stage apoptosis. tbzmed.ac.ir Other related acetamide derivatives have also been shown to activate caspase 3 and reduce the mitochondrial membrane potential, reinforcing apoptosis as a primary mechanism of their anticancer action. ijcce.ac.irijcce.ac.ir

Enzyme Inhibition and Receptor Modulation Studies

The biological activity of this compound and its analogues extends to the modulation of various enzymes and receptors, highlighting their potential for diverse therapeutic applications.

A significant finding is the identification of certain acetamide derivatives as inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds prevent the proper formation of microtubules, which is a form of enzyme inhibition critical to their antimitotic and anticancer effects. nih.gov

The broader chemical class of amides, to which these compounds belong, has been associated with a wide range of biological targets. For example, studies on structurally related benzamide derivatives have demonstrated their ability to inhibit enzymes like α-glucosidase and α-amylase, suggesting a potential role in managing diabetes. Furthermore, other research has pointed to the modulation of cannabinoid receptors (CB1R) by peripherally acting amide-based compounds. These findings underscore the versatility of the acetamide scaffold in interacting with various biological targets, warranting further investigation into the specific enzyme and receptor interactions of this compound.

Cyclooxygenase (COX) Enzyme Inhibition Research

This compound and its analogues have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While traditional NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research into novel derivatives of 2-chloro-N,N-diphenylacetamide has shown potential for analgesic activity through COX enzyme inhibition. orientjchem.org Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to evaluate the interaction of these acetamide derivatives with both COX-1 and COX-2 enzymes. orientjchem.org These studies help in understanding the binding modes and strengths of these compounds, providing insights for designing more potent and selective inhibitors. orientjchem.org

For instance, a study involving the synthesis of various 2-chloro-N,N-diphenylacetamide derivatives and their subsequent evaluation for analgesic activity revealed that specific substitutions on the aromatic ring could significantly influence their biological response. orientjchem.org One particular derivative, AKM-2, demonstrated a notable analgesic effect in vivo, which was comparable to the standard drug, diclofenac (B195802) sodium. orientjchem.org Molecular docking of AKM-2 suggested a strong binding affinity to the COX enzymes, corroborating the experimental findings. orientjchem.org

The development of selective COX-1 inhibitors is also an area of interest for managing neuroinflammation. mdpi.com Certain m-terphenylamine derivatives, which share some structural similarities with diphenylacetamides, have been identified as selective COX-1 inhibitors that can block the inflammatory response in microglia and exert neuroprotective effects. mdpi.com

It is important to note that the anti-inflammatory and analgesic effects of these compounds are often linked to their ability to suppress the production of prostaglandins, which is a direct consequence of COX enzyme inhibition. nih.gov Some flavonoids, for example, have been shown to inhibit the expression of COX-2 at the transcriptional level. nih.gov

Table 1: Examples of N-substituted Diphenylacetamide Analogues and their COX Inhibition Profile

| Compound | Target Enzyme(s) | Key Findings |

| AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) | COX-1 and COX-2 | Showed significant analgesic response in vivo. Molecular docking indicated strong binding to COX enzymes. orientjchem.org |

| m-Terphenylamine derivatives | COX-1 (selective) | Acted as selective COX-1 inhibitors, blocking microglia inflammatory response and showing neuroprotective activity. mdpi.com |

Casein Kinase 1 (CK-1) Enzyme Modulation for Protein Phosphorylation Research

Casein kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of circadian rhythms. researchgate.netnih.gov The isoforms CK1δ and CK1ε are particularly important in the molecular clock machinery, as they phosphorylate key clock proteins, influencing their stability and subcellular localization. nih.govnih.gov

Inhibitors of CK1δ and CK1ε are being explored for their potential to treat circadian rhythm disorders often associated with neuropsychiatric conditions. researchgate.netnih.gov The pharmacological inhibition of CK1δ can lead to a lengthening of the circadian period by preventing the degradation of the PER protein, thereby increasing its concentration in the cell nucleus. nih.gov

Research has focused on developing selective inhibitors for CK1 isoforms to understand their specific roles. For example, PF-4800567 is a potent inhibitor of CK1ε with significant selectivity over CK1δ. researchgate.net Studies with this compound have helped to delineate the distinct functions of these two closely related kinases in circadian timing, suggesting that CK1δ may be the predominant mediator. researchgate.net In contrast, pan-CK1δ/ε inhibitors like PF-670462 have been shown to cause significant phase delays in animal models. researchgate.net

The development of brain-penetrant CK1δ inhibitors is a key objective for treating central nervous system disorders. nih.gov Structure-based drug design has been instrumental in optimizing lead compounds to achieve high selectivity and potency for CK1δ. nih.gov

Table 2: Examples of CK1 Inhibitors and their Biological Effects

| Inhibitor | Target(s) | Biological Effect |

| PF-670462 | Pan-CK1δ/ε | Causes a significant phase delay in animal models of circadian rhythm. researchgate.net |

| PF-4800567 | CK1ε (selective) | Has a minimal effect on the circadian clock, suggesting CK1δ is the predominant mediator. researchgate.net |

Ion Channel Modulation (e.g., Calcium Channels) in Neurological Research

Ion channels are fundamental to neuronal function, controlling the flow of ions across cell membranes and thereby regulating electrical signaling, neurotransmitter release, and synaptic plasticity. mdpi.comnih.gov The modulation of ion channel activity is a key strategy in the development of treatments for various neurological and neurodegenerative diseases. mdpi.comnih.govresearchgate.net

In the context of neuroprotection, the modulation of high voltage-gated calcium channels has been a subject of investigation. nih.gov For instance, the neuroprotective drug MS-153 has been shown to inhibit these calcium channels, an effect that is dependent on the activity of protein kinase C (PKC). nih.gov This inhibition is thought to prevent the massive release of glutamate (B1630785) from nerve terminals under ischemic conditions, a key event in excitotoxicity. nih.gov

The differential expression and function of various ion channels, including voltage-gated calcium channels, are implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com For example, centrally acting L-type calcium channel blockers have shown neuroprotective potential in models of Parkinson's disease. mdpi.com

The study of ion channel modulation is complex, as the effects of a compound can be specific to certain channel subtypes and can be influenced by the intracellular environment. nih.gov Patch-clamp techniques are a crucial tool in this research, allowing for the direct measurement of ion channel currents in isolated neurons and the characterization of how they are affected by potential therapeutic agents. nih.gov

Table 3: Ion Channel Modulators and their Neurological Research Applications

| Compound/Drug Class | Ion Channel Target | Application in Neurological Research |

| MS-153 | High voltage-gated calcium channels | Neuroprotection by inhibiting glutamate release in ischemic conditions. nih.gov |

| L-type calcium channel blockers (e.g., nimodipine, nitrendipine) | L-type voltage-gated calcium channels | Potential neuroprotection in Parkinson's disease models. mdpi.com |

Structure-Activity Relationships (SAR) in N-Substituted Diphenylacetamides

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of N-substituted diphenylacetamides and related compounds is highly dependent on the nature and position of substituents on the aromatic rings and the N-substituent. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these molecules for their biological targets.

In the context of COX inhibition, modifications to the diphenylacetamide scaffold can significantly alter activity. For example, the introduction of a methyl group at the third position of a benzaldehyde (B42025) ring in a series of 2-chloro-N,N-diphenylacetamide derivatives led to a potent analgesic molecule. orientjchem.org The presence and nature of substituents can influence the electronic properties and steric interactions of the molecule within the enzyme's active site.

For inhibitors of other enzymes, such as p-21 activated kinase 4 (PAK4), the electronic properties of substituents play a critical role. nih.gov Studies have shown a clear difference in biological activity based on whether an electron-withdrawing group (EWG) or an electron-donating group (EDG) is present. nih.gov For instance, with EWGs like halogens, smaller and more electronegative atoms led to a range of biological activity, while EDGs resulted in inactive compounds. nih.gov This highlights how subtle changes in a single atom can dramatically affect the interaction with the target protein. nih.gov

In the development of nucleoside inhibitors for viruses, a stringent SAR has been observed for modifications at various positions of the nucleoside. nih.gov For example, methylation at the C2' position or an azido (B1232118) modification at the C4' position resulted in strong inhibitory activity, while substitutions at the O2' and O3' positions led to a complete loss of activity. nih.gov

Table 4: Impact of Substituent Modifications on Biological Activity

| Compound Class | Target | Substituent Modification | Impact on Potency/Selectivity |

| 2-chloro-N,N-diphenylacetamide derivatives | COX enzymes | Methyl group at the 3rd position of the benzaldehyde ring | Potent analgesic activity. orientjchem.org |

| Imidazo[4,5-b]pyridine-based inhibitors | PAK4 | Electron-withdrawing vs. electron-donating groups | EWGs showed a range of activity, while EDGs were inactive. nih.gov |

| Nucleoside analogues | Tick-borne encephalitis virus | Methylation at C2' or azido at C4' | Strong antiviral activity. nih.gov |

| Nucleoside analogues | Tick-borne encephalitis virus | Substitution at O2' and O3' | Complete loss of antiviral activity. nih.gov |

Role of Conformational Flexibility in Activity

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its biological activity. The ability of a molecule to adopt a specific conformation to fit into a binding site can significantly impact its potency and selectivity.

In a study of N-substituted (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which act as opioid antagonists, the conformation of the N-substituent was found to be crucial for potency. nih.gov Flexible N-substituents like N-propylphenyl or N-propylcyclohexyl allowed the molecule to adopt a conformation where the connecting chain is extended away from the piperidine (B6355638) nitrogen, with the appended ring system rotated out-of-plane. nih.gov This conformation was associated with high binding affinity and selectivity. nih.gov In contrast, more rigid or planar N-substituents led to a significant decrease in binding affinity. nih.gov

The free rotation of a phenyl ring was also identified as a necessary feature for high-affinity binding in this class of compounds. nih.gov This suggests that the molecule needs to be able to adjust its conformation to optimize its interactions with the receptor.

Structure-based drug design for CK1δ inhibitors also highlights the importance of conformation. nih.gov Researchers identified and reinforced a unique "hinge-flip" binding mode that provides a high degree of selectivity for CK1δ over other kinases. nih.gov This specific binding conformation is key to the inhibitor's selectivity.

Table 5: Role of Conformational Flexibility in Biological Activity

| Compound Class | Target | Conformational Feature | Impact on Activity |

| N-substituted (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | Opioid receptors | Extended conformation of the N-substituent with out-of-plane ring system | High binding affinity and selectivity. nih.gov |

| N-substituted (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | Opioid receptors | Rigid or planar N-substituents | Significantly lower binding affinity. nih.gov |

| Bicyclic pyrazole (B372694) inhibitors | CK1δ | "Hinge-flip" binding mode | High degree of selectivity. nih.gov |

Derivatization and Analogues for Enhanced Bioactive Properties

Synthesis of Schiff Bases Incorporating the N-(4-chlorophenyl)-2,2-diphenylacetamide Scaffold

The synthesis of Schiff bases is a common strategy in medicinal chemistry to create novel compounds with a wide range of biological activities. nih.govnih.gov This often involves the condensation reaction between a primary amine and an aldehyde or ketone. In the context of the this compound scaffold, Schiff base derivatives can be prepared by first introducing a reactive functional group, such as a formyl group, onto the diphenylacetamide framework.

One synthetic route involves starting with diphenylamine (B1679370), which is first reacted with chloroacetyl chloride to yield 2-chloro-N,N-diphenylacetamide. advancechemjournal.com This intermediate then undergoes a reaction with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate and potassium iodide in acetonitrile (B52724) to produce 2-(4-formylphenoxy)-N,N-diphenylacetamide. advancechemjournal.com This aldehyde derivative of the core scaffold is the key intermediate for generating Schiff bases.

The final step is the condensation of 2-(4-formylphenoxy)-N,N-diphenylacetamide with various substituted anilines in ethanol, using a few drops of glacial acetic acid as a catalyst, to yield the target Schiff bases. advancechemjournal.com The general reaction scheme is outlined below:

Scheme 1: Synthesis of Schiff Bases from a Diphenylacetamide Scaffold

Diphenylamine + Chloroacetyl chloride → 2-Chloro-N,N-diphenylacetamide

2-Chloro-N,N-diphenylacetamide + 4-Hydroxybenzaldehyde → 2-(4-Formylphenoxy)-N,N-diphenylacetamide

2-(4-Formylphenoxy)-N,N-diphenylacetamide + Substituted Aniline (B41778) → Schiff Base Derivative

The characterization of these synthesized compounds relies on spectral data from Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the IR spectrum of the intermediate 2-(4-formylphenoxy)-N,N-diphenylacetamide shows characteristic absorption bands for the carbonyl group (C=O) and the carbon-oxygen-carbon (C-O-C) ether linkage. advancechemjournal.com The 1H NMR spectrum confirms the presence of the aldehydic proton (CHO) as a singlet. advancechemjournal.com Upon formation of the Schiff base, the characteristic band of the azomethine group (CH=N) appears in the IR spectrum.

Table 1: Examples of Synthesized Schiff Bases Derived from 2-(4-formylphenoxy)-N,N-diphenylacetamide and their Antibacterial Activity

| Compound ID | Substituent on Aniline | Maximum Zone of Inhibition (mm) against E. coli (100 µg/ml) | Maximum Zone of Inhibition (mm) against B. subtilis (100 µg/ml) |

|---|---|---|---|

| 3d | 4-chloro-2-nitro | 19 | 17 |

Data sourced from a study on related diphenylacetamide derivatives. advancechemjournal.com

This synthetic strategy highlights how the this compound scaffold can be chemically manipulated to incorporate the pharmacologically significant Schiff base linkage, opening avenues for developing new therapeutic agents.

Development of Thiazolidinone Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. connectjournals.comsysrevpharm.org The synthesis of 4-thiazolidinone (B1220212) derivatives often proceeds via the cyclization of Schiff bases with a sulfur-containing reagent, most commonly thioglycolic acid. researchgate.net

Building upon the Schiff bases synthesized from the this compound scaffold (as described in section 6.1), corresponding thiazolidinone derivatives can be prepared. The azomethine group (C=N) of the Schiff base undergoes a cyclocondensation reaction with the thiol group of thioglycolic acid. This reaction is typically carried out by refluxing the Schiff base and thioglycolic acid in a suitable solvent, such as methanol, often in the presence of a catalyst like anhydrous zinc chloride. researchgate.net

The general synthetic pathway is as follows:

Schiff Base + Thioglycolic Acid → 4-Thiazolidinone Derivative

The resulting structure incorporates the this compound framework linked to a 2-substituted-4-oxo-3-thiazolidine ring. The formation of the thiazolidinone ring can be confirmed using various spectroscopic techniques. In the IR spectrum, the appearance of a new carbonyl stretching band characteristic of the lactam in the thiazolidinone ring and the disappearance of the azomethine band from the parent Schiff base are key indicators. connectjournals.com 1H NMR spectroscopy would show a characteristic singlet for the methylene (B1212753) protons (S-CH2) of the thiazolidinone ring.

The biological evaluation of such derivatives is a crucial aspect of their development. Thiazolidinones are known to exhibit a range of activities, and the specific substituents on the phenyl rings and the thiazolidinone moiety can significantly influence their biological profile. researchgate.netnih.gov

Table 2: General Structure of Thiazolidinone Derivatives from a Diphenylacetamide Scaffold

| Scaffold Component | Heterocyclic Ring | Key Reaction | Potential Biological Activities |

|---|---|---|---|

| N-Aryl-diphenylacetamide | 4-Thiazolidinone | Cyclocondensation of Schiff base with thioglycolic acid | Antimicrobial, Anti-inflammatory, Antifungal connectjournals.comresearchgate.net |

This synthetic approach demonstrates the utility of the this compound scaffold as a platform for accessing more complex heterocyclic systems like thiazolidinones, thereby expanding the chemical space for drug discovery.

Design and Synthesis of Hybrid Structures for Multi-Targeting Research

The strategy of creating hybrid molecules, which involves combining two or more distinct pharmacophoric units into a single chemical entity, is a modern approach in drug design aimed at developing multi-target agents. mdpi.comnih.gov This approach is particularly relevant for complex diseases where modulating multiple biological targets simultaneously may lead to improved efficacy and a lower likelihood of drug resistance.

The this compound structure can be envisioned as a core fragment for the design of such hybrid molecules. Its physicochemical properties can be leveraged in conjunction with other known active moieties. The design process for these hybrids involves identifying pharmacophores that act on different, but potentially complementary, biological pathways.

While specific examples of hybrid structures derived directly from this compound are not extensively documented in the provided search context, the principles of hybrid design are well-established. nih.gov A hypothetical synthetic strategy could involve:

Functionalizing the this compound scaffold with a reactive group (e.g., an amine, carboxylic acid, or alkyne).

Synthesizing a second pharmacophore with a complementary reactive group.

Coupling the two fragments using a suitable chemical reaction, such as amide bond formation or click chemistry.

The goal of this research is to create single molecules that can address multiple pathological factors, a concept that holds significant promise for treating multifactorial diseases. mdpi.com

Stereochemical Investigations of N-Acetamide Derivatives

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. While the parent molecule, this compound, is achiral due to the presence of two identical phenyl groups on the α-carbon of the acetamide (B32628) moiety, derivatization can introduce chiral centers.

For instance, if one of the phenyl groups at the C2 position were replaced with a different substituent, this carbon would become a stereocenter, leading to the existence of enantiomers. The synthesis of such chiral analogues would require either the use of chiral starting materials or the separation of a racemic mixture.

Stereochemical investigations of N-acetamide derivatives would typically involve:

Chiral Synthesis: Employing asymmetric synthesis methods to produce a single enantiomer selectively.

Chiral Resolution: Separating a racemic mixture of enantiomers using techniques such as chiral chromatography.

Structural Elucidation: Determining the absolute configuration of the enantiomers using methods like X-ray crystallography of the compound or a derivative formed with a chiral auxiliary. The crystal structure of the parent compound, this compound, has been determined, showing the spatial arrangement of the atoms and the planarity of the amide group. nih.govresearchgate.net

Differential Bioactivity: Evaluating the biological activity of the individual enantiomers, as they often exhibit different potencies and effects due to stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

Although specific stereochemical studies on derivatives of this compound were not detailed in the provided search results, the principles of stereochemistry are fundamental to the broader field of N-acetamide drug candidates. The introduction of chirality into this scaffold represents a potential avenue for developing more potent and selective therapeutic agents.

Research Applications of Advanced Analytical Techniques in Studying the Compound

Application of High-Resolution Mass Spectrometry for Metabolite Profiling Research

High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolite profiling, offering the precision and sensitivity required to identify and quantify metabolites of a parent compound in complex biological matrices. youtube.com While specific metabolite studies on N-(4-chlorophenyl)-2,2-diphenylacetamide are not extensively documented in publicly available literature, the established workflows for HRMS-based metabolomics provide a clear framework for how such research would be conducted.

In a typical study, a biological system, such as a rat or human liver S9 fraction, would be incubated with this compound. iupac.org Samples taken over time would be analyzed using techniques like nano liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS). iupac.org This approach allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by their detection and structural elucidation.

The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap analyzers, enables the determination of the elemental composition of unknown metabolites from their exact mass. researchgate.net Fragmentation analysis (MS/MS) is then used to deduce the structure of these metabolites by breaking them down into smaller, characteristic ions. youtube.com For this compound, expected metabolic transformations could include hydroxylation of the phenyl rings, cleavage of the amide bond, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). Molecular networking has emerged as a powerful data analysis strategy to organize the complex fragmentation data, allowing for the visualization of entire families of related drug metabolites even when authentic standards are unavailable. youtube.com

Table 1: Hypothetical Metabolite Identification of this compound using HRMS

| Putative Metabolite | Proposed Biotransformation | Expected Exact Mass Change |

| Hydroxylated Metabolite | Addition of one oxygen atom | +15.9949 Da |

| Dihydroxylated Metabolite | Addition of two oxygen atoms | +31.9898 Da |

| Amide Bond Cleavage Products | Diphenylacetic acid and 4-chloroaniline (B138754) | - |

| Glucuronide Conjugate | Addition of a glucuronic acid moiety | +176.0321 Da |

Advanced Chromatographic Techniques for Compound Purity and Characterization in Research Samples

The purity of a chemical compound is paramount for the reliability and reproducibility of research findings. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of research-grade compounds like this compound.

In the synthesis of this compound, the final product is often purified through methods like recrystallization after being washed with solutions such as sodium bicarbonate and brine to remove unreacted starting materials and by-products. nih.govresearchgate.net However, to quantitatively determine the purity, HPLC is employed. A typical HPLC method would involve dissolving the compound in a suitable solvent and injecting it into a column, such as a Primesep 100 mixed-mode stationary phase column. sielc.com The components of the sample are then separated based on their affinity for the stationary and mobile phases.

The mobile phase often consists of a mixture of water, an organic solvent like acetonitrile (B52724) (MeCN), and a buffer to control the pH. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. sielc.com The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For instance, a purity of ≥98.0% by HPLC is a common specification for commercially available related compounds. avantorsciences.com

Beyond purity assessment, HPLC can be used for the characterization and stability testing of the compound under various conditions. The retention time of the compound under specific chromatographic conditions is a characteristic property that can aid in its identification.

Table 2: Example HPLC Parameters for Purity Analysis

| Parameter | Example Condition | Purpose |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Stationary phase for separation |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., H₂SO₄) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of separation |

| Detection | UV at 200 nm | To detect and quantify the compound |

| Injection Volume | 1 µL | Amount of sample introduced into the system |

Spectroscopic Analysis for Real-time Monitoring of Chemical Reactions Involving the Compound

The synthesis of this compound typically involves the formation of an amide bond between diphenylacetic acid (or its more reactive derivative, diphenylacetyl chloride) and 4-chloroaniline. nih.govresearchgate.net In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of these reactions, providing valuable insights into reaction kinetics, mechanisms, and endpoint determination. mt.com

By immersing a probe directly into the reaction vessel, techniques like ReactIR™ can continuously collect FTIR spectra of the reaction mixture. mt.com This allows researchers to track the concentration changes of reactants, intermediates, and products over time by monitoring their unique infrared absorption bands. mt.com

For the synthesis of this compound from diphenylacetic acid and thionyl chloride to form the acid chloride intermediate, followed by reaction with 4-chloroaniline, specific vibrational modes can be monitored:

Disappearance of Reactants: The carbonyl (C=O) stretch of diphenylacetic acid (around 1730 cm⁻¹) and the N-H bending of 4-chloroaniline would decrease in intensity as the reaction progresses. mt.com

Formation and Consumption of Intermediate: The formation of the diphenylacetyl chloride intermediate would be indicated by the appearance of its characteristic acid chloride carbonyl peak at a higher wavenumber (e.g., around 1782 cm⁻¹). mt.com This peak would then decrease as it reacts with the amine.

Formation of Product: The appearance and increase in intensity of the amide carbonyl peak (around 1674 cm⁻¹) and other characteristic peaks of the this compound product would signify its formation. mt.com

This real-time data allows for the precise determination of reaction completion, optimization of reaction conditions (like temperature and addition rates), and ensures the safety and efficiency of the process, which is particularly important for exothermic reactions. mt.com In-situ Raman and NMR spectroscopy can also be employed for similar purposes, providing complementary information on the chemical transformations occurring in the reaction vessel. acs.orgacs.org

Table 3: Key Infrared Frequencies for Monitoring Amide Synthesis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Role in Monitoring |

| Carboxylic Acid (Reactant) | C=O Stretch | ~1730 | Decreases as reactant is consumed |

| Acid Chloride (Intermediate) | C=O Stretch | ~1782 | Appears and then disappears |

| Amide (Product) | C=O Stretch (Amide I) | ~1674 | Increases as product is formed |

Development of Ion-Selective Membrane Sensors for Thorium Ions using Related Diphenylacetamide Derivatives

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution. nih.govresearchgate.net The core component of an ISE is an ion-selective membrane, which typically contains an ionophore—a molecule that selectively binds to the target ion. nih.gov While this compound itself has not been explicitly reported as an ionophore, related diphenylacetamide and other amide derivatives are promising candidates for the construction of sensors for various ions, including thorium (Th⁴⁺).

The development of a potentiometric sensor for thorium is of interest due to its role in the nuclear fuel cycle and the need for its monitoring in environmental samples. Research has shown that various organic ligands can be incorporated into a polymer matrix, such as polyvinyl chloride (PVC), to create a membrane that is selective for thorium ions. mt.com These sensors work by developing a potential difference across the membrane that is proportional to the concentration of the target ion in the sample. researchgate.net

The design of an ionophore for a specific cation like Th⁴⁺ relies on creating a molecule with a cavity or binding site that has a high affinity and selectivity for that ion. The amide groups in diphenylacetamide derivatives can act as binding sites for metal ions. The performance of such a sensor is evaluated based on several parameters, including its Nernstian response (the change in potential per decade of concentration change), detection limit, response time, and selectivity over other interfering ions. mt.com For instance, a reported Th(IV)-selective electrode exhibited a Nernstian slope of 14.2 ± 0.3 mV per decade over a wide concentration range. mt.com The development of all-solid-state ISEs is a growing area of research, aiming to create more robust and miniaturized sensors. nih.gov The exploration of diphenylacetamide derivatives as ionophores could lead to new and improved sensors for environmental and industrial monitoring. researchgate.net

Table 4: Performance Characteristics of a Thorium Ion-Selective Electrode

| Parameter | Typical Value/Range | Significance |

| Nernstian Slope | ~14.2 mV/decade for Th⁴⁺ | Indicates the sensor's response to changes in ion concentration |

| Concentration Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ M | The range over which the sensor provides a reliable measurement |

| Detection Limit | ~8.0 x 10⁻⁷ M | The lowest concentration of the ion that can be reliably detected |

| Response Time | ~10 seconds | How quickly the sensor reaches a stable reading |

| pH Range | 3.5 - 9.5 | The pH window in which the sensor operates effectively |

Pre Clinical Pharmacological Investigation Models in Vitro and in Silico

Metabolic Stability Studies in Microsomal Systems

Metabolic stability is a critical parameter in drug discovery, defining the susceptibility of a compound to biotransformation by metabolic enzymes. These studies are essential for predicting a drug's half-life and clearance in the body. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are therefore a standard in vitro tool for assessing metabolic stability.

The metabolic stability of a compound is typically determined by incubating it with liver microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions. The concentration of the parent compound is then measured over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated.

Key Parameters Determined from Microsomal Stability Assays:

| Parameter | Description | Significance in Drug Discovery |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A short half-life may necessitate frequent dosing, while a very long half-life could lead to accumulation and potential toxicity. |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug. | Used to predict hepatic clearance and oral bioavailability of a compound. |

While specific experimental data for the metabolic stability of N-(4-chlorophenyl)-2,2-diphenylacetamide in microsomal systems is not extensively detailed in publicly available literature, the general methodology provides a framework for how such an investigation would be conducted. The presence of the diphenylacetamide and chlorophenyl moieties suggests potential sites for metabolic modification, such as hydroxylation on the aromatic rings or N-dealkylation.

In Silico ADME Prediction for Lead Optimization in Drug Discovery Research

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are powerful computational tools used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. These models use a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters, helping to identify potential liabilities and guide the chemical synthesis of more promising analogues. This process of refining a compound's properties is known as lead optimization.

For this compound, various ADME parameters can be predicted using commercially available or open-source software. These predictions are based on quantitative structure-activity relationships (QSAR) and other computational algorithms derived from large datasets of experimental results.

Predicted ADME Properties and Their Importance:

| Predicted Parameter | Importance in Drug Discovery | Potential Prediction for this compound |

| Lipophilicity (LogP) | Influences solubility, absorption, and plasma protein binding. | The presence of two phenyl groups and a chlorophenyl group suggests a relatively high lipophilicity. |

| Aqueous Solubility | Crucial for absorption from the gastrointestinal tract. | High lipophilicity often correlates with lower aqueous solubility. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach targets within the central nervous system. | Compounds with high lipophilicity and a certain molecular size are often predicted to cross the BBB. |

| CYP450 Inhibition | Predicts the potential for drug-drug interactions. | The aromatic rings are potential sites for interaction with CYP enzymes. |

| Human Oral Bioavailability | Estimates the fraction of an orally administered dose that reaches systemic circulation. | This is a complex parameter influenced by solubility, permeability, and first-pass metabolism. |

In silico tools can provide rapid and cost-effective screening of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the most favorable predicted ADME profiles. While specific in silico ADME prediction studies for this compound are not detailed in the referenced literature, the general principles of these predictive models are well-established and form a crucial part of modern drug discovery pipelines.

Future Research Directions and Emerging Academic Perspectives

Exploration of New Biological Targets for N-(4-chlorophenyl)-2,2-diphenylacetamide and its Analogues

While the specific biological targets of this compound are not yet extensively defined, the exploration of its analogues provides a compelling rationale for future investigation. Research into structurally similar compounds suggests a range of potential biological activities that warrant further study.

Analogues of this compound have shown varied biological effects, indicating that this chemical class could interact with multiple target families. For instance, certain acetamide (B32628) derivatives have been investigated for their role as central nervous system agents, specifically targeting receptors like the GABA-A receptor. nih.gov Other related structures have been screened for anticancer properties, with some showing activity against kinases. chemdiv.com The antimicrobial properties observed in compounds sharing the (4-chlorophenyl)sulfonyl motif also suggest potential antibacterial or antifungal applications. evitachem.com

Future research should systematically screen this compound and a library of its newly synthesized analogues against a broad panel of biological targets. This could include, but is not limited to, G-protein coupled receptors (GPCRs), ion channels, and various enzyme families. Identifying novel targets would not only elucidate the compound's mechanism of action but could also open up new therapeutic possibilities.

Table 1: Potential Biological Target Classes for this compound and its Analogues

| Potential Target Class | Rationale Based on Analogue Studies | Potential Therapeutic Area |

|---|---|---|

| Kinases | Screening of similar imidazolyl acetamides has shown potential kinase inhibition. chemdiv.com | Oncology |

| GABA-A Receptors | N-(2-benzoyl-4-chlorophenyl) acetamide derivatives have been evaluated as CNS agents targeting this receptor. nih.gov | Neurology (e.g., anxiolytics) |

| Microbial Enzymes/Proteins | Analogues containing a (4-chlorophenyl)sulfonyl group have demonstrated antimicrobial activity. evitachem.com | Infectious Diseases |

| γ-Secretase | Related N-acyl-α-amino acids have shown potent inhibition, suggesting a role in neurodegenerative disease research. evitachem.com | Neurodegenerative Disorders |

Application in Materials Science or Supramolecular Chemistry Research

The unique three-dimensional structure of this compound makes it an interesting candidate for research in materials science and supramolecular chemistry. The existing crystallographic data reveals key intermolecular interactions that are fundamental to the assembly of molecules in the solid state. nih.gov

The crystal structure of the compound is stabilized by intermolecular N—H···O hydrogen bonds, which link molecules into chains. nih.gov Furthermore, the packing involves weak C—H···π interactions. nih.gov These non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering. By modifying the substituents on the phenyl rings, researchers could systematically tune these interactions to control the self-assembly process and create novel materials with desired properties, such as specific optical, electronic, or mechanical characteristics.

Future research could focus on:

Crystal Engineering: Systematically altering the chemical structure to direct the formation of specific crystal lattices (e.g., co-crystals, polymorphs) with tailored properties.

Gelators: Investigating the ability of this compound and its derivatives to form supramolecular gels in various solvents, which could have applications in drug delivery or as scaffolds for tissue engineering.

Liquid Crystals: Exploring whether modifications to the molecular structure could induce liquid crystalline phases, which are crucial for display technologies.

Table 2: Crystallographic and Interaction Data for this compound

| Parameter | Reported Value/Observation | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₆ClNO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Primary Intermolecular Interaction | N—H···O hydrogen bonds forming chains | nih.gov |

| Secondary Interaction | C—H···π interactions | nih.gov |

| Dihedral Angle (chloro-substituted ring to other benzene (B151609) rings) | 87.33 (9)° and 88.69 (9)° | nih.gov |

Development of Advanced Computational Models for Predicting Compound Behavior

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules like this compound, thereby accelerating research and reducing experimental costs. While initial computational studies have been performed on related acetamides to predict drug-likeness and receptor docking, more advanced models can be developed for this specific compound. nih.gov